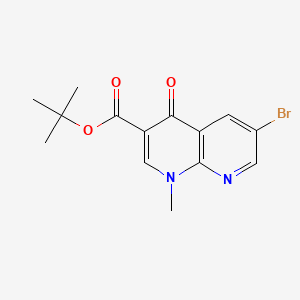
3,5-Dichloro-2-methoxyphenyl Isothiocyanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dichloro-2-methoxyphenyl Isothiocyanate is an organic compound with the molecular formula C8H5Cl2NOS and a molecular weight of 234.1 g/mol It is a derivative of isothiocyanate, characterized by the presence of two chlorine atoms and a methoxy group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dichloro-2-methoxyphenyl Isothiocyanate typically involves the reaction of 3,5-dichloro-2-methoxyaniline with thiophosgene (CSCl2) under controlled conditions. The reaction proceeds as follows:
- Dissolve 3,5-dichloro-2-methoxyaniline in an appropriate solvent such as dichloromethane.
- Add thiophosgene dropwise to the solution while maintaining the temperature at around 0°C to 5°C.
- Stir the reaction mixture for several hours at room temperature.
- Purify the product by recrystallization or column chromatography to obtain this compound in high yield .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, safety measures are crucial due to the toxic nature of thiophosgene.
Chemical Reactions Analysis
Types of Reactions: 3,5-Dichloro-2-methoxyphenyl Isothiocyanate undergoes various chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines to form thioureas.
Electrophilic Addition: The compound can participate in electrophilic addition reactions with electrophiles like halogens.
Oxidation and Reduction: It can undergo oxidation to form sulfonyl derivatives or reduction to form amines.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like primary or secondary amines, solvents such as dichloromethane or ethanol, and mild heating conditions.
Electrophilic Addition: Reagents like bromine or chlorine, solvents such as carbon tetrachloride, and room temperature conditions.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride, and appropriate solvents.
Major Products:
Thioureas: Formed from nucleophilic substitution reactions.
Halogenated Derivatives: Formed from electrophilic addition reactions.
Amines and Sulfonyl Derivatives: Formed from reduction and oxidation reactions, respectively.
Scientific Research Applications
3,5-Dichloro-2-methoxyphenyl Isothiocyanate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of various heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3,5-Dichloro-2-methoxyphenyl Isothiocyanate involves its interaction with nucleophilic sites in biological molecules. The isothiocyanate group can form covalent bonds with amino groups in proteins, leading to the inhibition of enzyme activities and disruption of cellular functions. This compound may also induce oxidative stress and apoptosis in cancer cells, contributing to its potential anticancer properties .
Comparison with Similar Compounds
- 3-Methoxyphenyl Isothiocyanate
- 2,6-Dichlorophenyl Isothiocyanate
- 4-Methoxyphenyl Isothiocyanate
- 4-Chlorophenyl Isothiocyanate
Comparison: 3,5-Dichloro-2-methoxyphenyl Isothiocyanate is unique due to the presence of both chlorine and methoxy substituents on the phenyl ring. This combination of substituents can influence its reactivity and biological activity compared to other isothiocyanate derivatives. For example, the presence of chlorine atoms can enhance its electrophilicity, making it more reactive towards nucleophiles .
Properties
Molecular Formula |
C8H5Cl2NOS |
|---|---|
Molecular Weight |
234.10 g/mol |
IUPAC Name |
1,5-dichloro-3-isothiocyanato-2-methoxybenzene |
InChI |
InChI=1S/C8H5Cl2NOS/c1-12-8-6(10)2-5(9)3-7(8)11-4-13/h2-3H,1H3 |
InChI Key |
BWPFAUJRXKHDEB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1Cl)Cl)N=C=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



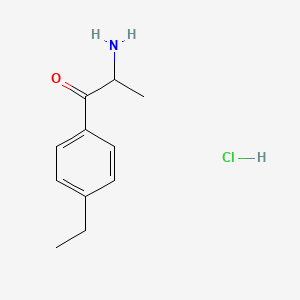
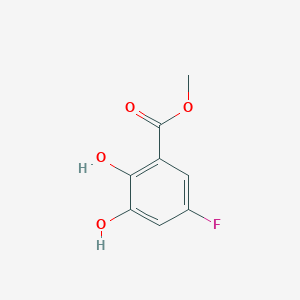
![Thieno[2,3-d]pyrimidin-6-ylmethanol](/img/structure/B13680616.png)

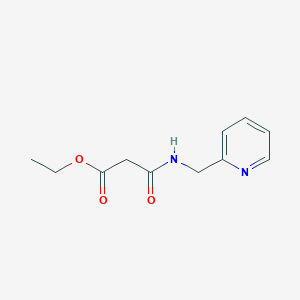

![[Ir(ppy)2(bpy)]PF6](/img/structure/B13680642.png)

![1'-benzyl-7-methylspiro[3,4-dihydro-1H-1,8-naphthyridine-2,3'-pyrrolidine]](/img/structure/B13680652.png)
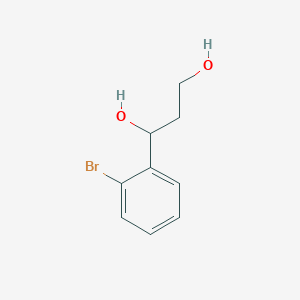
![2-(3,4-Dichlorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B13680660.png)
![(5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-5-yl)methanamine](/img/structure/B13680668.png)
